Cas no 886493-40-9 (N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide)
![N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide structure](https://ja.kuujia.com/scimg/cas/886493-40-9x500.png)
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide
- N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
-
- インチ: 1S/C22H20ClNO5S/c1-14-2-8-17(9-3-14)30(26,27)24-19-13-21-20(28-10-11-29-21)12-18(19)22(25)15-4-6-16(23)7-5-15/h2-9,12-13,22,24-25H,10-11H2,1H3
- InChIKey: GWJMVYMUPRMFSK-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=C(C(C3=CC=C(Cl)C=C3)O)C=C3OCCOC3=C2)(=O)=O)=CC=C(C)C=C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 5
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide セキュリティ情報
- ちょぞうじょうけん:(BD598141)
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598141-1g |
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide |
886493-40-9 | 97% | 1g |
¥4459.0 | 2024-04-17 | |
Chemenu | CM527539-1g |
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide |
886493-40-9 | 97% | 1g |
$*** | 2023-05-29 | |
Ambeed | A219281-1g |
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide |
886493-40-9 | 97% | 1g |
$649.0 | 2024-08-02 |
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide 関連文献
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamideに関する追加情報
N-[7-[(4-Chlorophenyl)-Hydroxymethyl]-2,3-Dihydro-1,4-Benzodioxin-6-Yl]-4-Methylbenzenesulfonamide: A Comprehensive Overview
The compound with CAS No 886493-40-9, known as N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent studies in the scientific community.
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide is characterized by its complex molecular architecture, which includes a benzodioxin ring system and a sulfonamide group. The benzodioxin moiety is a fused bicyclic structure consisting of a benzene ring and a dioxane ring, which contributes to the molecule's stability and bioavailability. The sulfonamide group, on the other hand, is known for its ability to act as a bioisostere of carboxylic acids and amides, making it a valuable component in drug design for its potential to modulate enzyme activity or receptor binding.
Recent research has focused on the biological activity of this compound, particularly its potential as a kinase inhibitor or modulator of other enzyme systems. Studies have shown that the benzodioxin core and the sulfonamide group play critical roles in the molecule's ability to interact with target proteins. For instance, computational modeling has revealed that the sulfonamide group can form hydrogen bonds with key residues in the active site of certain kinases, suggesting its potential utility in anticancer therapies.
In addition to its enzymatic activity, N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide has been investigated for its pharmacokinetic properties. Preclinical studies indicate that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature and moderate molecular weight. These properties are essential for ensuring that the compound can reach its intended target sites within the body after administration.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the benzodioxin ring system through oxidative coupling reactions and the subsequent installation of the sulfonamide group via nucleophilic substitution or coupling reactions. Researchers have also explored various strategies to optimize the yield and purity of this compound during synthesis.
Moreover, N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide has been studied for its potential applications in targeted drug delivery systems. Its unique structure allows for functionalization at multiple sites, enabling the attachment of targeting ligands or imaging agents for use in diagnostic or therapeutic applications.
In conclusion, N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-Yl]-4-Methylbenzenesulfonamide represents a promising candidate in medicinal chemistry due to its versatile structure and demonstrated biological activities. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is expected to play an increasingly important role in drug discovery efforts.
886493-40-9 (N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide) 関連製品
- 1483155-18-5(2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide)
- 1864063-73-9(2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride)
- 2325080-23-5(4,4-difluoro-1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)
- 2680730-13-4(3-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 1251576-24-5(2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)
- 512809-88-0(4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide)
- 361478-91-3(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)
- 2228011-79-6(tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylate)
- 1694178-81-8(5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde)
- 334018-24-5(2-Chloro-4-methoxybenzyl alcohol)
